molecular formula C27H18N2O6 B11354491 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11354491
M. Wt: 466.4 g/mol
InChI Key: VBQPPXVNPOFOSZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzofuran, benzodioxin, and oxazole moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and benzodioxin intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include benzoyl chloride, oxalyl chloride, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of simpler compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzofuran, benzodioxin, or oxazole derivatives. Examples could be:

  • 2-benzoylbenzofuran
  • 1,4-benzodioxin-6-carboxamide
  • 1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-(2-benzoyl-1-benzofuran-3-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H18N2O6

Molecular Weight

466.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H18N2O6/c30-25(16-6-2-1-3-7-16)26-24(18-8-4-5-9-20(18)34-26)28-27(31)19-15-22(35-29-19)17-10-11-21-23(14-17)33-13-12-32-21/h1-11,14-15H,12-13H2,(H,28,31)

InChI Key

VBQPPXVNPOFOSZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)C6=CC=CC=C6

Origin of Product

United States

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